1,2-Dichloro-2-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

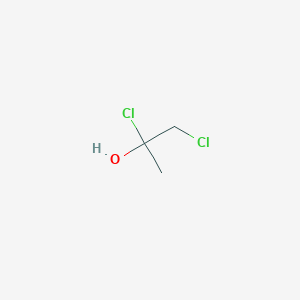

3D Structure

Properties

CAS No. |

52515-75-0 |

|---|---|

Molecular Formula |

C3H6Cl2O |

Molecular Weight |

128.98 g/mol |

IUPAC Name |

1,2-dichloropropan-2-ol |

InChI |

InChI=1S/C3H6Cl2O/c1-3(5,6)2-4/h6H,2H2,1H3 |

InChI Key |

QEZDCTNHTRSNMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCl)(O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dichloro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1,2-dichloro-2-propanol (CAS No. 52515-75-0). Due to a notable lack of experimentally determined data for this specific isomer, this document leverages computational predictions and comparative analysis with its isomers, 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol, to offer a thorough profile. The guide covers molecular and physical characteristics, theoretical synthetic pathways, and predicted chemical reactivity, including nucleophilic substitution and elimination reactions. Detailed theoretical experimental protocols and workflow diagrams are provided to aid researchers in the potential synthesis and manipulation of this compound. This document aims to serve as a foundational resource for scientists interested in the potential applications of this compound as a chemical intermediate in organic synthesis and drug discovery.

Introduction

This compound is a halogenated tertiary alcohol. Its structure, featuring a gem-dichloro group on a tertiary carbon adjacent to a hydroxyl group, suggests a unique chemical reactivity profile. While its isomers, particularly 1,3-dichloro-2-propanol, are more extensively studied and have known applications as intermediates in the synthesis of pharmaceuticals and other chemicals, this compound remains a largely uncharacterized compound.[1][2] This guide consolidates the available computed data for this compound and provides a theoretical framework for its synthesis and chemical behavior, drawing parallels with its better-understood isomers.

Molecular and Physical Properties

There is a significant lack of experimentally determined physical properties for this compound in the scientific literature. The data presented in Table 1 are computational predictions sourced from the PubChem database.[3] For comparative purposes, the experimentally determined properties of the isomers 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol are provided in Table 2.

Table 1: Computed Physical and Chemical Properties of this compound [3]

| Property | Value |

| IUPAC Name | 1,2-dichloropropan-2-ol |

| CAS Number | 52515-75-0 |

| Molecular Formula | C₃H₆Cl₂O |

| Molecular Weight | 128.98 g/mol |

| Monoisotopic Mass | 127.9795702 Da |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 6 |

| Complexity | 48.1 |

Table 2: Experimental Physical Properties of Isomers of Dichloropropanol

| Property | 1,3-Dichloro-2-propanol | 2,3-Dichloro-1-propanol |

| CAS Number | 96-23-1[4] | 616-23-9[5] |

| Boiling Point | 174.3 °C[4][6] | 182 °C |

| Melting Point | -4 °C[4][6] | -29.15 °C |

| Density | 1.363 g/mL at 20 °C[6] | 1.360 g/mL at 20 °C |

| Solubility in Water | Soluble[7] | 1-10 g/L |

| Refractive Index | 1.4830 at 20 °C[6] | 1.4835-1.4855 |

Theoretical Synthesis

Proposed Synthesis from 1-Chloro-2-propanone

The synthesis of this compound could theoretically be achieved by the reaction of 1-chloro-2-propanone with a chlorinating agent such as phosphorus pentachloride (PCl₅), followed by hydrolysis of the intermediate.

Reaction Scheme:

CH₃C(O)CH₂Cl + PCl₅ → CH₃C(Cl)₂CH₂Cl + POCl₃ CH₃C(Cl)₂CH₂Cl + H₂O → CH₃C(OH)(Cl)CH₂Cl + HCl

A more direct, albeit speculative, approach could involve the addition of hypochlorous acid (HOCl) to 2-chloro-propene.

Caption: Proposed synthesis of this compound.

Theoretical Experimental Protocol

Objective: To synthesize this compound from 1-chloro-2-propanone.

Materials:

-

1-chloro-2-propanone

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a fume hood, dissolve 1-chloro-2-propanone in anhydrous diethyl ether in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Cool the flask in an ice bath.

-

Slowly add a solution of phosphorus pentachloride in anhydrous diethyl ether to the cooled solution of 1-chloro-2-propanone with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

-

Cool the reaction mixture and carefully pour it over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the ethereal layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with water.

-

Dry the ethereal layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure.

Disclaimer: This is a theoretical protocol and must be thoroughly evaluated for safety and feasibility before being attempted.

Chemical Reactivity and Proposed Experimental Protocols

The chemical reactivity of this compound is predicted to be dominated by its tertiary alcohol and gem-dichloro functional groups.

Nucleophilic Substitution

The tertiary carbon atom bonded to two chlorine atoms is sterically hindered, making an Sₙ2 reaction unlikely. However, the formation of a stabilized tertiary carbocation upon departure of a chloride ion would favor an Sₙ1 mechanism. The hydroxyl group can also be protonated by a strong acid, followed by the loss of water to form a carbocation, which can then be attacked by a nucleophile.

Caption: Plausible Sₙ1 reaction pathway for this compound.

Theoretical Experimental Protocol for Nucleophilic Substitution:

Objective: To investigate the reaction of this compound with a nucleophile (e.g., sodium azide).

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Separatory funnel

Procedure:

-

Dissolve this compound in DMF in a round-bottom flask.

-

Add sodium azide to the solution and stir the mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analyze the product by NMR and mass spectrometry to confirm the substitution.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound is expected to undergo elimination reactions (E1 or E2) to yield chlorinated alkene products. The tertiary nature of the substrate would favor an E1 mechanism.

References

- 1. 1,3-Dichloro-2-propanol(96-23-1) 1H NMR [m.chemicalbook.com]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. This compound | C3H6Cl2O | CID 19034568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Propanol, 2,3-dichloro- [webbook.nist.gov]

- 6. 1,3-Dichloro-2-propanol CAS#: 96-23-1 [m.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 1,2-Dichloro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dichloro-2-propanol, a halogenated organic compound. Due to the limited availability of experimental data for this specific isomer, this document primarily relies on computed properties and information available for related dichloropropanol isomers. This guide covers the chemical identifiers, physicochemical properties, and general toxicological information, while highlighting the current gaps in the scientific literature.

Chemical Identifiers and Nomenclature

This compound is a distinct chemical entity with the confirmed Chemical Abstracts Service (CAS) number 52515-75-0 .[1] It is crucial to distinguish this isomer from other dichloropropanols, as they may exhibit different physical, chemical, and toxicological properties.

| Identifier | Value |

| CAS Number | 52515-75-0[1] |

| IUPAC Name | 1,2-dichloropropan-2-ol[1] |

| Molecular Formula | C₃H₆Cl₂O[1] |

| InChI | InChI=1S/C3H6Cl2O/c1-3(5,6)2-4/h6H,2H2,1H3[1] |

| InChIKey | QEZDCTNHTRSNMD-UHFFFAOYSA-N[1] |

| SMILES | CC(CCl)(O)Cl[1] |

| Synonyms | 1,2-Dichloropropan-2-ol, 2,3-dichloro-2-propanol[1] |

It is important to note that the CAS number 77617-14-2 is associated with a different, though related, compound often referred to as "1,2-dichloropropanol".[2] Careful verification of the CAS number is essential when sourcing this chemical or reviewing literature.

Physicochemical Properties

The majority of the available data on the physicochemical properties of this compound are computed rather than experimentally determined. These properties provide valuable estimates for its behavior in various systems.

| Property | Value | Source |

| Molecular Weight | 128.98 g/mol | Computed by PubChem[1] |

| XLogP3-AA | 1.1 | Computed by XLogP3[1] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[1] |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs[1] |

| Rotatable Bond Count | 1 | Computed by Cactvs[1] |

| Exact Mass | 127.9795702 Da | Computed by PubChem[1] |

| Monoisotopic Mass | 127.9795702 Da | Computed by PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | Computed by Cactvs[1] |

| Heavy Atom Count | 6 | Computed by PubChem[1] |

| Complexity | 48.1 | Computed by Cactvs[1] |

Synthesis and Purification

A general synthetic approach is outlined in the following workflow:

Caption: Generalized workflow for the synthesis of dichloropropanols.

The primary challenge lies in the separation of the this compound isomer from the reaction mixture. Standard purification techniques such as fractional distillation or chromatography would likely be employed, but specific conditions and efficiencies are not documented.

Toxicological Profile

There is a significant lack of toxicological data specifically for this compound. However, information on related dichloropropanols, such as 1,3-dichloro-2-propanol, indicates potential for toxicity. Studies on 1,3-dichloro-2-propanol have shown it to be toxic by ingestion and inhalation, with the liver being a primary target organ.[3][4][5] It is reasonable to assume that this compound may exhibit similar toxicological properties, and therefore, it should be handled with appropriate safety precautions.

The metabolic activation of halogenated alkanes, a class of compounds to which dichloropropanols belong, can involve the formation of reactive intermediates that may lead to cellular damage.[6]

The following diagram illustrates a general metabolic pathway for halogenated propanols, which may be applicable to this compound.

Caption: Generalized metabolic pathway for halogenated propanols.

Conclusion and Future Research

This compound (CAS 52515-75-0) is a chemical compound for which there is a notable scarcity of experimental data. While its basic identifiers and computed properties are established, a thorough understanding of its reactivity, synthesis, and biological effects is hampered by the lack of published research. Future work should focus on:

-

Developing and documenting a specific, high-yield synthesis and purification protocol for this compound.

-

Conducting comprehensive spectroscopic analysis to create a reference database.

-

Performing detailed toxicological studies to determine its specific health hazards.

-

Investigating its potential applications in chemical synthesis and drug development.

Until such data becomes available, researchers and professionals should exercise caution and refer to the information available for structurally related dichloropropanol isomers, while being mindful of the potential for different properties.

References

- 1. This compound | C3H6Cl2O | CID 19034568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Toxicity of Dichloropropanols [jstage.jst.go.jp]

- 5. Dose-dependent effects of dichloropropanol on liver histology and lipid peroxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical studies on the metabolic activation of halogenated alkanes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,2-Dichloro-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,2-dichloro-2-propanol, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and comparison with related halogenated alcohols. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with isomers and analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH₃ | ~1.8 | Singlet (s) | 3H |

| -CH₂Cl | ~3.9 | Singlet (s) | 2H |

| -OH | Variable (broad singlet) | Broad Singlet (br s) | 1H |

Rationale: The methyl protons (-CH₃) are adjacent to a quaternary carbon and are therefore expected to appear as a singlet. The methylene protons (-CH₂Cl) are also on a carbon with no adjacent protons, resulting in a singlet. The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -C H₃ | ~25-35 |

| -C H₂Cl | ~50-60 |

| C Cl₂ | ~80-90 |

Rationale: The carbon of the methyl group (-CH₃) is expected to be the most upfield. The carbon of the chloromethyl group (-CH₂Cl) will be shifted downfield due to the electronegativity of the attached chlorine atom. The quaternary carbon bonded to two chlorine atoms and an oxygen atom (CCl₂) will be the most deshielded and appear furthest downfield.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch | 3200-3600 | Strong, Broad |

| C-H stretch (sp³) | 2850-3000 | Medium-Strong |

| C-O stretch | 1050-1260 | Strong |

| C-Cl stretch | 550-850 | Strong |

Rationale: The IR spectrum is expected to show a characteristic broad O-H stretching band for the alcohol group.[1] C-H stretching bands for the sp³ hybridized carbons will be present in their typical region. A strong C-O stretching absorption is also anticipated. The presence of two chlorine atoms will give rise to strong C-Cl stretching bands in the fingerprint region.[2]

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment | Notes |

| 128/130/132 | [M]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms (9:6:1 ratio). |

| 93/95 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 79/81 | [CH₂ClCO]⁺ | Fragmentation with chlorine isotope pattern. |

| 63/65 | [CH₂Cl]⁺ | Chloromethyl cation with chlorine isotope pattern. |

| 43 | [C₃H₃]⁺ | Propyl fragment. |

Rationale: The mass spectrum will be characterized by the presence of isotopic peaks for chlorine (³⁵Cl and ³⁷Cl). The molecular ion peak should appear as a cluster of peaks at m/z 128, 130, and 132 with a relative intensity ratio of approximately 9:6:1, which is indicative of a molecule containing two chlorine atoms. Common fragmentation pathways for halogenated alcohols include the loss of a halogen atom and alpha-cleavage.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

Objective: To determine the carbon-hydrogen framework of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Optimize the receiver gain.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-100 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, salt plates)

-

Dropper or pipette

Procedure (using Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

Peak Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Volatile solvent (e.g., methanol, dichloromethane)

-

Syringe or autosampler

Procedure (using Electron Ionization - EI):

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent.

-

Introduction into the Mass Spectrometer: Introduce the sample into the ion source. For a liquid sample, this can be done via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Pay close attention to the isotopic patterns characteristic of chlorine.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dichloropropanol, focusing on their chemical and physical properties, toxicological profiles, synthesis methodologies, and metabolic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction to Dichloropropanol Isomers

Dichloropropanols are chlorinated propanols with the general chemical formula C₃H₆Cl₂O. They exist as several constitutional isomers, each with unique physical, chemical, and toxicological properties. The most well-studied isomers are 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. These compounds are primarily used as intermediates in the production of epichlorohydrin, a key component in the manufacture of epoxy resins, glycerol, and other chemical products.[1][2] Due to their potential toxicity and presence as contaminants in some food products, a thorough understanding of their properties is crucial.

Physicochemical Properties of Dichloropropanol Isomers

The physicochemical properties of the dichloropropanol isomers are summarized in the table below. These properties influence their environmental fate, transport, and biological interactions.

| Property | 1,3-Dichloro-2-propanol | 2,3-Dichloro-1-propanol | 1,2-Dichloro-2-propanol | 1,2-Dichloro-3-propanol |

| CAS Number | 96-23-1[3] | 616-23-9[4] | 52515-75-0[5] | 77617-14-2 |

| Molecular Formula | C₃H₆Cl₂O[3] | C₃H₆Cl₂O[4] | C₃H₆Cl₂O[5] | C₃H₆Cl₂O[6] |

| Molecular Weight ( g/mol ) | 128.99[3] | 128.99[4] | 128.98[5] | 128.985 |

| Appearance | Colorless to light yellow liquid[2] | Viscous colorless to amber liquid[7] | - | - |

| Boiling Point (°C) | 174.3[2] | 183-185[8] | - | - |

| Melting Point (°C) | -4[2] | -29.15[8] | - | - |

| Density (g/mL at 20°C) | 1.363 | 1.360 | - | - |

| Refractive Index (at 20°C) | 1.483 | 1.4819[4] | - | - |

| Water Solubility | Soluble (10 g/100 mL) | Slightly soluble[7] | - | - |

| Vapor Pressure (mmHg at 25°C) | 0.0366[2] | 0.18[4] | - | - |

Toxicological Data

The toxicity of dichloropropanol isomers varies, with 1,3-dichloro-2-propanol being the most extensively studied. The available acute toxicity data is presented below.

| Isomer | Test Organism | Route of Administration | LD50/LC50 | Reference |

| 1,3-Dichloro-2-propanol | Rat | Oral | 81 mg/kg | [9] |

| Rabbit | Dermal | 590 mg/kg | [9] | |

| Mouse | Oral | 25 mg/kg | [9] | |

| 2,3-Dichloro-1-propanol | Rat | Oral | 90 mg/kg | [4] |

| Rabbit | Dermal | 200 mg/kg | [4] | |

| Rat | Inhalation | LCLo: 500 ppm/4h | [4] |

1,3-Dichloro-2-propanol is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[10]

Experimental Protocols

Synthesis of Dichloropropanols from Glycerol

A common method for the synthesis of a mixture of 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol is the hydrochlorination of glycerol.[11]

Materials:

-

Glycerol (90%)

-

Concentrated Hydrochloric Acid

-

Concentrated Sulfuric Acid

-

Acetic Acid (catalyst)

-

Solid Sodium Carbonate

-

Benzene (for extraction)

-

Reaction flask with a reflux condenser and gas inlet tube

-

Gas generation apparatus for hydrogen chloride

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Place 1 kg of 90% glycerol and 20 g of acetic acid into a weighed reaction flask.

-

Set up the apparatus for the introduction of dry hydrogen chloride gas. The gas can be generated by dropping concentrated sulfuric acid into concentrated hydrochloric acid.

-

Pass a stream of dry hydrogen chloride gas into the glycerol-acetic acid mixture. The flask should be cooled in an ice-water bath to control the reaction temperature.

-

Monitor the absorption of the gas by periodically weighing the flask. Continue the gas flow until the weight increase is approximately 25% more than the theoretical amount.

-

Cool the reaction mixture and neutralize it with solid sodium carbonate until it is just alkaline to litmus paper.

-

Separate the upper layer of crude dichlorohydrin.

-

The crude product can be purified by distillation under reduced pressure. The fraction boiling between 68-75°C at 14 mmHg is collected.

-

Further dichlorohydrin can be recovered from the aqueous layer by extraction with benzene.[12]

Analysis of Dichloropropanol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

-

Autosampler

Sample Preparation (for water samples):

-

To a 10 mL water sample, add a suitable internal standard (e.g., d5-1,3-dichloro-2-propanol).

-

Extract the sample with an appropriate solvent, such as ethyl acetate or diethyl ether.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 220°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Interface Temperature: 280°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-200.

Quantification is performed using selected ion monitoring (SIM) mode, monitoring characteristic ions for each isomer and the internal standard.

Metabolic Pathways

The metabolism of dichloropropanols is a critical factor in their toxicity. The primary metabolic pathways involve oxidation and conjugation reactions, leading to the formation of reactive intermediates.

Metabolism of 1,3-Dichloro-2-propanol

The metabolism of 1,3-dichloro-2-propanol can proceed through several pathways, primarily involving cytochrome P450 enzymes (specifically CYP2E1) and alcohol dehydrogenase.[10] A key reactive intermediate is epichlorohydrin. These pathways can lead to glutathione depletion, a key event in the cellular toxicity of this compound.

References

- 1. JPH0723332B2 - Process for producing 1,3-dichloro-2-propanol - Google Patents [patents.google.com]

- 2. Cas 96-23-1,1,3-Dichloro-2-propanol | lookchem [lookchem.com]

- 3. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (+-)-2,3-Dichloro-1-propanol | C3H6Cl2O | CID 12018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C3H6Cl2O | CID 19034568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. US7473809B2 - Method of preparing dichloropropanols from glycerine - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide on the Toxicological Profile of Dichloropropanols

Disclaimer: This report addresses the toxicological profiles of 1,2-dichloropropane and 1,3-dichloro-2-propanol . Extensive literature searches did not yield any specific toxicological studies for 1,2-dichloro-2-propanol . Therefore, this guide focuses on its closely related and more thoroughly investigated isomers to provide relevant toxicological insights for researchers, scientists, and drug development professionals.

Introduction

Dichloropropanols and their related chlorinated propanes are synthetic chemicals with various industrial applications. Due to their potential for human exposure and toxicity, understanding their toxicological profiles is crucial for risk assessment and safety management. This technical guide provides a comprehensive overview of the available toxicological data for 1,2-dichloropropane and 1,3-dichloro-2-propanol, covering acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and absorption, distribution, metabolism, and excretion (ADME).

Toxicological Profile of 1,2-Dichloropropane

1,2-Dichloropropane (CAS No. 78-87-5) is a colorless, flammable liquid with a sweet odor. It has been used as a soil fumigant, chemical intermediate, and industrial solvent.[1]

Acute Toxicity

Human exposure to high levels of 1,2-dichloropropane can lead to central nervous system depression, as well as liver and kidney damage.[2] In animal studies, the liver is a primary target organ for acute toxicity.[3]

Table 1: Acute Toxicity of 1,2-Dichloropropane

| Test Species | Route of Exposure | Value | Reference |

| Rat | Oral LD50 | 1.9 g/kg | [2] |

| Mouse | Oral LD50 | 0.5 g/kg | [2] |

| Rabbit | Dermal LD50 | 8.75 g/kg | [2] |

| Rat | Inhalation LC50 (7 hours) | 2000 ppm | [2] |

Chronic Toxicity and Carcinogenicity

Chronic exposure to 1,2-dichloropropane has been associated with non-neoplastic lesions in the nasal cavity and kidneys in animal studies.[4] The carcinogenicity of 1,2-dichloropropane has been investigated in mice and rats. In a two-year inhalation study in mice, there was some evidence of carcinogenic activity, with an increased incidence of Harderian gland adenomas in males and a combined increased incidence of bronchiolar-alveolar adenomas and carcinomas in females.[4] In gavage studies, a dose-related increase in the incidence of hepatocellular tumors was observed in both male and female mice.[2]

Genotoxicity

In vitro studies on the genotoxicity of 1,2-dichloropropane have produced mixed results. However, in vivo studies have generally been negative. For instance, it did not induce sex-linked recessive lethal mutations in Drosophila melanogaster or dominant lethal mutations in rats.[5] A study on mice exposed via inhalation found that 1,2-dichloropropane induced DNA damage in the liver, as measured by the comet assay, and this effect was enhanced by co-exposure to dichloromethane.[6]

Reproductive and Developmental Toxicity

No data were available on the reproductive and developmental effects of 1,2-dichloropropane in humans.[2] In animal studies, maternal toxicity was observed at high doses in both rats and rabbits, and at these maternally toxic doses, there was an increased incidence of delayed ossification of the skull in the fetuses.[2] No teratogenic effects were observed.[2]

Absorption, Distribution, Metabolism, and Excretion (ADME)

1,2-Dichloropropane is rapidly and extensively absorbed following inhalation and oral exposure in animals.[7] It is widely distributed throughout the body, with the highest concentrations found in the liver, kidney, and blood.[7][8] The primary metabolic pathway involves oxidation followed by glutathione conjugation, leading to the formation of mercapturic acids which are excreted in the urine.[7][8][9] The main routes of excretion are urine and expired air.[7][8]

Toxicological Profile of 1,3-Dichloro-2-propanol

1,3-Dichloro-2-propanol (CAS No. 96-23-1) is a colorless to pale yellow liquid. It is used in the synthesis of glycerol and other chemicals and can be found as a contaminant in some foods.

Acute Toxicity

1,3-Dichloro-2-propanol is classified as toxic if swallowed and harmful in contact with skin.[10] The liver is a major target organ for acute toxicity, with studies showing marked elevation of serum liver enzymes and massive liver necrosis at high doses.[11]

Table 2: Acute Toxicity of 1,3-Dichloro-2-propanol

| Test Species | Route of Exposure | Value | Reference |

| Rat | Oral LD50 | 110 mg/kg | [10] |

| Rabbit | Dermal LD50 | 800 mg/kg | [10] |

Chronic Toxicity and Carcinogenicity

In a two-year drinking water study in rats, 1,3-dichloro-2-propanol significantly increased the incidence of malignant tumors of the liver and tongue in both males and females.[12] It also increased the combined incidence of benign and malignant tumors of the liver, tongue, and thyroid in both sexes, as well as kidney tumors in males.[12] The International Agency for Research on Cancer (IARC) has classified 1,3-dichloro-2-propanol as "possibly carcinogenic to humans" (Group 2B).[13]

Genotoxicity

A number of in vitro assays have shown positive results for the mutagenicity and clastogenicity of 1,3-dichloro-2-propanol. However, available in vivo genotoxicity studies have yielded negative results. It is suggested that the positive in vitro results may be due to the reaction of metabolites with the culture medium.

Reproductive and Developmental Toxicity

Limited data are available on the reproductive and developmental toxicity of 1,3-dichloro-2-propanol. Reduced sperm counts were observed in male rats following intraperitoneal injection. In a developmental toxicity study in rats, embryotoxic effects, including decreased fetal body weight and increased skeletal variations, were observed at maternally toxic doses.[14] The study concluded that the developmental effects were likely secondary to maternal toxicity.[14]

Absorption, Distribution, Metabolism, and Excretion (ADME)

In rats, 1,3-dichloro-2-propanol is metabolized by cytochrome P450 (CYP) enzyme CYP2E1. The major urinary metabolite identified in one study was β-chlorolactate. Another study identified the parent compound, 3-chloro-1,2-propanediol, and 1,2-propanediol as major urinary metabolites. It is proposed that 1,3-dichloro-2-propanol may be metabolized to epichlorohydrin, which can then be conjugated with glutathione.[13]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. The following provides an overview of a typical chronic inhalation carcinogenicity study design, based on the study of 1,2-dichloropropane in mice.[4]

Example Experimental Workflow: Chronic Inhalation Carcinogenicity Study

Figure 1: Generalized workflow for a chronic inhalation carcinogenicity study.

Signaling and Metabolic Pathways

The metabolism of dichloropropanols is a key factor in their toxicity. While specific signaling pathways are not well-defined, the metabolic pathways involving cytochrome P450 and glutathione S-transferases are critical.

Generalized Metabolic Pathway of Dichloropropanols

The following diagram illustrates the general metabolic pathways for dichloropropanols, which can lead to the formation of reactive intermediates and subsequent detoxification or cellular damage.

Figure 2: Generalized metabolic pathways of dichloropropanols.

Conclusion

While a specific toxicological profile for this compound is not available in the current scientific literature, the data on its isomers, 1,2-dichloropropane and 1,3-dichloro-2-propanol, provide valuable insights into the potential hazards of this class of compounds. Both 1,2-dichloropropane and 1,3-dichloro-2-propanol exhibit toxicity, with the liver being a primary target organ. Both compounds also show evidence of carcinogenicity in animal studies. The genotoxic potential of these compounds is complex, with in vitro and in vivo results not always being consistent. Further research is needed to fully elucidate the toxicological profile of this compound and to understand the mechanisms underlying the toxicity of dichloropropanols.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,2-Dichloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for 1,2-Dichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Assessment of the genotoxicity of 1,2-dichloropropane and dichloromethane after individual and co-exposure by inhalation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. Toxicity of Dichloropropanols [jstage.jst.go.jp]

- 12. oehha.ca.gov [oehha.ca.gov]

- 13. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Developmental toxic potential of 1,3-dichloro-2-propanol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Mechanism of Action of 1,2-dichloro-2-propanol

A comprehensive review of the toxicokinetics, metabolic pathways, and cellular interactions of 1,2-dichloro-2-propanol.

Abstract

This compound is a chlorinated alcohol of significant interest to researchers, toxicologists, and drug development professionals due to its potential for human exposure and its structural alerts for toxicity. This technical guide provides an in-depth analysis of the current scientific understanding of its mechanism of action. While direct studies on this compound are limited, this document synthesizes available data on its close structural analogs, primarily 1,2-dichloropropane and 1,3-dichloro-2-propanol, to infer its likely metabolic fate and toxicological profile. This guide covers toxicokinetics, metabolic activation, genotoxicity, and carcinogenicity, presenting quantitative data in structured tables and illustrating key pathways and experimental workflows with detailed diagrams.

Introduction

Chlorinated propanols are a class of compounds that have garnered attention due to their presence as contaminants in some food products and their use as industrial intermediates. Understanding their mechanism of action is crucial for assessing their risk to human health and for the development of potential therapeutic interventions in cases of exposure. This guide focuses on this compound, providing a detailed examination of its toxicological properties based on available scientific literature.

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) of a compound are critical determinants of its potential toxicity. While specific studies on this compound are not available, data from its isomer, 1,2-dichloropropane, provides valuable insights.

Absorption and Distribution

1,2-Dichloropropane is rapidly and extensively absorbed following inhalation and oral exposure.[1] Once absorbed, it is widely distributed throughout the body, with the highest concentrations typically found in the liver, kidney, and blood.[1] Following inhalation, high levels are also observed in the lungs.[1] Dermal absorption has been inferred from lethality studies in rabbits, though the rate and extent are unknown.[1]

Metabolism and Excretion

The primary metabolic pathway for 1,2-dichloropropane involves oxidation of the C-position, followed by conjugation with glutathione.[1] This leads to the formation of mercapturic acids, which are then excreted.[1] An alternative pathway involves conjugation with lactate, forming carbon dioxide and acetyl-CoA.[1] The main routes of excretion for 1,2-dichloropropane and its metabolites are urine and expired air.[1]

Mechanism of Action and Toxicity

The toxicity of chlorinated propanols is often linked to their metabolic activation to reactive intermediates that can interact with cellular macromolecules, including DNA.

Metabolic Activation

A proposed metabolic pathway for the related compound 1,3-dichloro-2-propanol involves the formation of epichlorohydrin as a reactive intermediate.[2] This intermediate can then conjugate with glutathione or be hydrolyzed to 3-chloro-1,2-propanediol.[2] The oxidation of 1,3-dichloro-2-propanol is thought to produce intermediates that deplete cellular glutathione stores, particularly in the liver.[2] The cytochrome P450 enzyme CYP2E1 may be involved in the metabolism of 1,3-dichloro-2-propanol.[2]

Caption: Proposed metabolic pathway for 1,3-dichloro-2-propanol.

Genotoxicity

1,3-dichloro-2-propanol has been shown to be mutagenic in various in vitro test systems. It induced reverse mutations in Salmonella typhimurium and mutations in Escherichia coli.[3] It also caused sister chromatid exchange in Chinese hamster V79 cells and was mutagenic in HeLa cells.[3] The genotoxicity is likely mediated by its reactive metabolites.

Carcinogenicity

Due to its genotoxic potential, there is concern about the carcinogenicity of this compound. The related compound, 1,3-dichloro-2-propanol, is classified as "Possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[4] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[3][4] In a two-year drinking water study in rats, 1,3-dichloro-2-propanol was found to increase the incidence of tumors in the liver, tongue, and thyroid in both sexes, and in the kidney of males.[4][5]

Quantitative Toxicological Data

The following tables summarize key quantitative data from studies on related chlorinated propanols.

Table 1: Acute Toxicity Data for 1,3-dichloro-2-propanol

| Species | Route | LD50/LC50 | Reference |

| Rat | Oral | 110 mg/kg | |

| Rabbit | Dermal | 1,092 mg/kg |

Table 2: Carcinogenicity Data for 1,3-dichloro-2-propanol in Rats (104-week drinking water study)

| Sex | Dose (mg/kg bw/day) | Target Organ | Tumor Type | Incidence | Reference |

| Male | 19 | Liver | Hepatocellular adenoma and carcinoma | Increased | [4] |

| Male | 19 | Tongue | Squamous cell papilloma and carcinoma | Increased | [4] |

| Male | 19 | Kidney | Renal tubular adenoma and carcinoma | Increased | [4] |

| Female | 30 | Liver | Hepatocellular adenoma and carcinoma | Increased | [4] |

| Female | 30 | Tongue | Squamous cell papilloma and carcinoma | Increased | [4] |

| Female | 30 | Thyroid | Follicular adenoma and carcinoma | Increased | [4] |

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of protocols used in key studies of related compounds.

Ames Test (Bacterial Reverse Mutation Assay)

This assay is used to assess the mutagenic potential of a chemical.

Caption: Generalized workflow for the Ames test.

Protocol:

-

Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are commonly used.

-

Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens that require metabolic activation.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance.

-

Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Scoring: Only bacteria that have undergone a reverse mutation to histidine independence will grow and form colonies. The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vivo Carcinogenicity Study (Rat Model)

Long-term animal studies are the gold standard for assessing the carcinogenic potential of a chemical.

Protocol:

-

Animal Model: Wistar rats are often used.

-

Administration: The test substance is administered to groups of animals, typically in their drinking water or feed, for a significant portion of their lifespan (e.g., 104 weeks).

-

Dose Groups: Multiple dose groups (low, mid, high) and a control group are used to establish a dose-response relationship.

-

Observation: Animals are monitored for clinical signs of toxicity and tumor development throughout the study.

-

Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a complete necropsy is performed. Tissues from all major organs are examined microscopically for neoplastic and non-neoplastic lesions.

-

Data Analysis: Tumor incidence in the treated groups is compared to the control group using statistical methods.

Conclusion

While direct data on the mechanism of action of this compound is scarce, the available information on structurally related compounds, such as 1,2-dichloropropane and 1,3-dichloro-2-propanol, provides a strong basis for inferring its likely toxicological profile. It is probable that this compound undergoes metabolic activation to reactive intermediates that can induce genotoxicity and, potentially, carcinogenicity. The primary target organs for toxicity are likely to be the liver and kidneys. Further research is needed to definitively elucidate the specific metabolic pathways and cellular targets of this compound to fully characterize its risk to human health. This guide provides a foundational understanding for researchers and professionals in the field of toxicology and drug development.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. 1,3-DICHLORO-2-PROPANOL (JECFA Food Additives Series 48) [inchem.org]

- 3. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. oehha.ca.gov [oehha.ca.gov]

A Historical Literature Review of 1,2-Dichloro-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-2-propanol, a chlorinated organic compound, holds a unique position in the landscape of chemical synthesis. While not as extensively studied as some of its isomers, its history is intertwined with the development of fundamental organic reactions and the exploration of chlorinated hydrocarbons. This technical guide provides an in-depth historical literature review of this compound, focusing on its synthesis, chemical properties, and key reactions. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this or similar structures in their work.

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound and its related isomers is presented below. The data has been aggregated from various chemical databases and literature sources.

Table 1: Physical and Chemical Properties of Dichloropropanols

| Property | This compound | 1,3-Dichloro-2-propanol | 2,3-Dichloro-1-propanol |

| CAS Number | 52515-75-0[1] | 96-23-1[2] | 616-23-9 |

| Molecular Formula | C₃H₆Cl₂O[1] | C₃H₆Cl₂O[2] | C₃H₆Cl₂O |

| Molecular Weight | 128.98 g/mol [1] | 128.99 g/mol [2] | 128.99 g/mol |

| Boiling Point | Not readily available | 174.3 °C at 760 mmHg[3] | 182 °C |

| Melting Point | Not readily available | -4 °C[3] | Not readily available |

| Density | Not readily available | 1.3530–1.3670 g/cm³ at 20 °C[3] | 1.35 g/cm³ at 20°C |

| Solubility | Not readily available | Soluble in water (up to 1:9); miscible with alcohol, ether and acetone.[3] | Soluble in water |

Historical Synthesis Methods

The synthesis of this compound is not as straightforwardly documented in early literature as its isomers. However, a review of historical organic chemistry points to several plausible routes, primarily revolving around the chlorination of acetone and isopropanol.

Chlorination of Acetone

The chlorination of acetone has been a subject of study since the early 20th century. A 1919 study by Marie Borries detailed the reaction of dry chlorine with warm acetone in the presence of sunlight.[4] The reaction proceeded in distinct stages, with the initial absorption of chlorine leading to the evolution of hydrochloric acid.[4] While the primary focus of this early work was not the isolation of this compound, the reaction conditions suggest its potential formation as a product or intermediate.

A more direct approach involves the reaction of acetone with phosphorus pentachloride (PCl₅). This reaction is known to convert the carbonyl group of a ketone into a geminal dichloride.[5] In the case of acetone, this would yield 2,2-dichloropropane. However, under certain conditions, particularly with potential for subsequent hydrolysis or rearrangement, the formation of this compound could be envisioned.

Experimental Protocol: Reaction of Acetone with Phosphorus Pentachloride (Hypothetical Historical Method)

-

Materials: Acetone, Phosphorus Pentachloride, Anhydrous ether.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of acetone in anhydrous ether is placed.

-

The flask is cooled in an ice bath.

-

Phosphorus pentachloride is added portion-wise to the stirred acetone solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period.

-

The reaction mixture is then poured onto crushed ice to hydrolyze the excess PCl₅ and any reactive intermediates.

-

The ethereal layer is separated, washed with a dilute solution of sodium bicarbonate and then with water, and finally dried over anhydrous sodium sulfate.

-

The ether is removed by distillation, and the residue is fractionally distilled to isolate the chlorinated propanol products.

-

Note: This is a generalized historical protocol. Specific conditions such as reaction times and temperatures would have been determined empirically by early chemists.

Addition of Grignard Reagents to Chloroacetone

Another potential historical route to this compound involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium chloride) with chloroacetone. The Grignard reagent would add to the carbonyl group of chloroacetone, and subsequent hydrolysis would yield this compound. A 1942 study by Boyd Harding Carr investigated the reaction between chloroacetone and Grignard reagents, providing a basis for this synthetic approach.[6] Research by R. L. Huang also explored the reaction of chloroacetone with various aryl Grignard reagents, noting the formation of chlorohydrins as the normal addition products.[7]

Experimental Protocol: Synthesis of this compound via Grignard Reaction (Hypothetical Historical Method)

-

Materials: Chloroacetone, Magnesium turnings, Methyl chloride, Anhydrous ether.

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, magnesium turnings and a crystal of iodine are placed in anhydrous ether.

-

A solution of methyl chloride in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent is formed, a solution of chloroacetone in anhydrous ether is added slowly from the dropping funnel while maintaining a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.

-

The reaction mixture is then hydrolyzed by pouring it onto a mixture of crushed ice and dilute hydrochloric acid.

-

The ethereal layer is separated, washed with water, a solution of sodium bisulfite (to remove any unreacted iodine), and finally with a saturated solution of sodium chloride.

-

The ether layer is dried over anhydrous calcium chloride, and the ether is removed by distillation.

-

The resulting crude product is then purified by fractional distillation under reduced pressure.

-

Key Reactions of this compound

The reactivity of this compound is dictated by the presence of the hydroxyl group and the two chlorine atoms on the tertiary and primary carbons.

Elimination Reactions

Treatment of this compound with a strong base is expected to induce elimination reactions, leading to the formation of chloro-substituted propenes. The regioselectivity of the elimination would depend on the reaction conditions and the nature of the base used.

Nucleophilic Substitution

The tertiary chlorine atom in this compound would be susceptible to nucleophilic substitution reactions, particularly under SN1 conditions due to the stability of the resulting tertiary carbocation. The primary chlorine, being less sterically hindered, could undergo SN2 reactions with strong nucleophiles.

Visualizing Synthesis and Reactions

The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic pathways and potential reactions of this compound.

References

- 1. This compound | C3H6Cl2O | CID 19034568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Toxicology, occurrence and risk characterisation of the chloropropanols in food: 2-monochloro-1,3-propanediol, 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. "The chlorination of acetone." by Marie Borries [ir.library.louisville.edu]

- 5. quora.com [quora.com]

- 6. A Study of the Reaction Between Chloracetone and Grignard's Reagent - Boyd Harding Carr - Google 圖書 [books.google.com.hk]

- 7. The reaction of chloroacetone with aryl grignard reagents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 1,2-dichloro-2-propanol and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-dichloro-2-propanol. Due to a lack of specific experimental data for this compound in publicly accessible literature, this document establishes a theoretical solubility profile based on its molecular structure. To support this theoretical framework, this guide also presents available solubility data for structurally analogous compounds, including other dichloropropanol isomers and related chlorinated alcohols. Furthermore, detailed experimental protocols for determining solubility are provided to guide researchers in their laboratory work.

Theoretical Solubility Profile of this compound

This compound (C₃H₆Cl₂O) is a halogenated alcohol. Its solubility in various solvents is dictated by the interplay of its functional groups: the polar hydroxyl (-OH) group and the two chlorine atoms attached to the carbon chain.

-

Polarity and Hydrogen Bonding : The hydroxyl group imparts polarity to the molecule and provides the capacity for hydrogen bonding.[1] This suggests that this compound would be soluble in polar protic solvents like water and alcohols (e.g., ethanol, methanol). The lone pairs on the oxygen atom can act as hydrogen bond acceptors, while the hydrogen of the hydroxyl group can act as a hydrogen bond donor.

-

Hydrophobic Character : The presence of two chlorine atoms and the propyl carbon backbone introduces a degree of nonpolar, hydrophobic character to the molecule.[1] This characteristic would promote solubility in nonpolar solvents such as ethers, ketones, and hydrocarbons.

Based on these structural features, it is anticipated that this compound will exhibit miscibility with a broad range of organic solvents and have at least moderate solubility in water.

Solubility of Structurally Related Compounds

To provide a practical reference, the following table summarizes the available quantitative and qualitative solubility data for isomers and other related chlorinated propanols. This data can serve as a valuable proxy for estimating the solubility of this compound.

| Compound | CAS Number | Molecular Formula | Solvent | Solubility | Temperature (°C) |

| 1,3-dichloro-2-propanol | 96-23-1 | C₃H₆Cl₂O | Water | 99 g/L | 25 |

| Water | ≥10 g/100 mL[2] | 23 | |||

| Water | Slightly Soluble[3] | Not Specified | |||

| Ethanol | Soluble[1] | Not Specified | |||

| Ether | Soluble[1] | Not Specified | |||

| Acetone | Soluble | Not Specified | |||

| 2,3-dichloro-1-propanol | 616-23-9 | C₃H₆Cl₂O | Water | 1-10 g/L[4] | Not Specified |

| 2-chloro-1-propanol | 78-89-7 | C₃H₇ClO | Water | Moderately Soluble[5] | Not Specified |

| Ethyl Acetate | Highly Soluble[5] | Not Specified | |||

| Ethanol | Highly Soluble[5] | Not Specified | |||

| Acetone | Highly Soluble[5] | Not Specified | |||

| 1,2-dichloropropane | 78-87-5 | C₃H₆Cl₂ | Water | 0.26 g/100 mL[6][7] | 20 |

Experimental Protocol for Solubility Determination

The following is a general methodology for determining the solubility of a liquid compound such as this compound in various solvents. This protocol is based on standard laboratory techniques for solubility assessment.[8][9]

Objective: To determine the qualitative and quantitative solubility of a liquid solute in a given solvent.

Materials:

-

Liquid solute (e.g., this compound)

-

A range of solvents (e.g., water, ethanol, diethyl ether, acetone, toluene)

-

Small test tubes with caps or stoppers

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Analytical balance (for quantitative analysis)

-

Constant temperature water bath (optional, for temperature-dependent studies)

Procedure:

Part A: Qualitative Solubility Determination [8]

-

Preparation : Label a series of small, clean, and dry test tubes for each solvent to be tested.

-

Solvent Addition : Add a defined volume (e.g., 1.0 mL) of a specific solvent to its corresponding labeled test tube.

-

Solute Addition : Carefully add a small, measured amount of the liquid solute (e.g., 0.05 mL or approximately 1 drop) to the solvent in the test tube.

-

Mixing : Cap the test tube and shake it vigorously for 30-60 seconds. A vortex mixer can be used to ensure thorough mixing.

-

Observation : Allow the mixture to stand for a few minutes and observe.

-

Soluble : The solute completely dissolves, forming a single, clear, homogeneous phase.

-

Partially Soluble : The mixture appears cloudy or forms two phases, but there is a noticeable reduction in the volume of the solute phase.

-

Insoluble : The solute does not dissolve, and two distinct layers remain.

-

-

Incremental Addition (Optional) : If the initial amount dissolves, continue adding small increments of the solute, mixing after each addition, until the solution becomes saturated (i.e., no more solute dissolves). This provides a semi-quantitative measure of solubility.

-

Record Results : Record the observations for each solvent, classifying the solute as soluble, partially soluble, or insoluble.

Part B: Quantitative Solubility Determination (Static Equilibrium Method)

-

Preparation of Supersaturated Solution : In a sealed container (e.g., a screw-cap vial), add an excess amount of the solute to a known volume or mass of the solvent.

-

Equilibration : Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. A constant temperature water bath can be used for this purpose.

-

Phase Separation : Allow the mixture to stand undisturbed at the constant temperature until the undissolved solute has fully separated from the saturated solution. Centrifugation can be used to accelerate this process.

-

Sampling : Carefully extract a known volume of the clear, saturated supernatant without disturbing the undissolved solute layer.

-

Analysis : Determine the concentration of the solute in the sampled aliquot using an appropriate analytical technique (e.g., gas chromatography, HPLC, or by carefully evaporating the solvent and weighing the residual solute).

-

Calculation : Calculate the solubility in desired units (e.g., g/L, mg/mL, or mol/L) based on the measured concentration in the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a compound's solubility profile.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Cas 96-23-1,1,3-Dichloro-2-propanol | lookchem [lookchem.com]

- 3. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1,2-Dichloropropane - Wikipedia [en.wikipedia.org]

- 7. ez.restek.com [ez.restek.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

Thermodynamic Properties of 1,2-Dichloro-2-propanol: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Abstract

This technical guide provides a summary of the available thermodynamic data for 1,2-dichloro-2-propanol (CAS RN: 52515-75-0). Due to a notable scarcity of publicly available experimental data for this specific isomer, this document presents computed thermodynamic properties. Furthermore, it outlines the detailed experimental protocols for the determination of key thermodynamic parameters, namely the enthalpy of formation via bomb calorimetry and heat capacity via differential scanning calorimetry (DSC), which are standard methods for characterizing similar halogenated organic compounds. A generalized experimental workflow for bomb calorimetry is also provided as a visual guide.

Thermodynamic Data for this compound

A comprehensive search of established thermodynamic databases, including the NIST Chemistry WebBook, reveals a lack of publicly available experimental data for the enthalpy of formation, entropy, and heat capacity of this compound. However, computed data is available from resources such as PubChem. These computationally derived values provide estimations of the thermodynamic properties of the molecule. It is important to note that while a private research company, Wiltec Research, has indicated measurements involving a system containing this compound and water, this data is proprietary and not publicly accessible.[1][2][3] For comparison, experimental data for the related isomer, 1,3-dichloro-2-propanol, is available in the NIST WebBook and indicates a liquid phase enthalpy of formation of -385 ± 1 kJ/mol at 293 K.[4]

The following table summarizes the computed physicochemical and thermodynamic properties for this compound sourced from the PubChem database.[5]

| Property | Value | Source |

| Molecular Formula | C₃H₆Cl₂O | PubChem[5] |

| Molecular Weight | 128.98 g/mol | PubChem[5] |

| IUPAC Name | 1,2-dichloropropan-2-ol | PubChem[5] |

| CAS Registry Number | 52515-75-0 | PubChem[5] |

| XLogP3-AA (Octanol/Water Partition Coefficient) | 1.1 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

| Exact Mass | 127.9795702 Da | PubChem[5] |

| Monoisotopic Mass | 127.9795702 Da | PubChem[5] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[5] |

| Heavy Atom Count | 6 | PubChem[5] |

Experimental Protocols for Thermodynamic Parameter Determination

The following sections detail the standard experimental methodologies for determining the enthalpy of combustion (from which the enthalpy of formation is derived) and the heat capacity of liquid organochlorine compounds.

Determination of Enthalpy of Combustion using Bomb Calorimetry

Bomb calorimetry is the primary technique for measuring the heat of combustion of solid and liquid samples. From this, the standard enthalpy of formation (ΔfH°) can be calculated.

Methodology:

-

Sample Preparation:

-

A precise mass (typically 0.5 - 1.0 g) of the liquid sample, this compound, is weighed into a crucible.

-

A known length of ignition wire is attached to the electrodes of the bomb head, with the wire either submerged in the liquid or positioned just above its surface.

-

A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state and to absorb the acidic gases produced from the chlorine atoms.

-

-

Assembly and Pressurization:

-

The bomb head is securely sealed onto the bomb vessel.

-

The bomb is purged with a small amount of pure oxygen to remove atmospheric nitrogen and then filled with high-pressure (typically 30 atm) oxygen.

-

-

Calorimeter Setup:

-

The sealed bomb is submerged in a known, precise volume of water in the calorimeter's insulated container.

-

A stirrer is activated to ensure a uniform water temperature, and a high-precision thermometer is used to monitor the temperature.

-

-

Combustion and Data Acquisition:

-

The initial temperature of the water is recorded at regular intervals to establish a baseline.

-

The sample is ignited by passing an electric current through the ignition wire.

-

The temperature of the surrounding water is recorded at short intervals as it rises due to the heat released by the combustion.

-

Temperature readings are continued until a maximum temperature is reached and the system begins to cool.

-

-

Post-Combustion Analysis:

-

The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion.

-

The residual ignition wire is collected and weighed to determine the mass that was consumed.

-

The aqueous contents of the bomb are collected and titrated to determine the amount of nitric acid and hydrochloric acid formed.

-

-

Calculation of Enthalpy of Combustion:

-

The corrected temperature rise is determined by accounting for heat exchange with the surroundings.

-

The heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid) is used to calculate the total heat evolved.

-

Corrections are applied for the heat of combustion of the ignition wire and the heat of formation of the acids.

-

The standard enthalpy of combustion is then calculated per mole of the sample.

-

Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of heat capacity.

Methodology:

-

Instrument Calibration:

-

The DSC instrument is calibrated for temperature and heat flow using certified reference materials (e.g., indium) with known melting points and enthalpies of fusion.

-

-

Sample Preparation:

-

A small amount of this compound (typically 5-20 mg) is hermetically sealed in an aluminum or other inert sample pan.

-

An identical empty pan is used as a reference.

-

-

Experimental Runs:

-

A three-step procedure is typically employed:

-

Baseline Run: The DSC is run with two empty pans to obtain the baseline heat flow difference between the sample and reference holders.

-

Sapphire Run: A sapphire standard with a well-characterized heat capacity is run under the same conditions to calibrate the heat flow signal.

-

Sample Run: The pan containing the this compound sample is run against the empty reference pan.

-

-

-

Data Acquisition:

-

The sample and reference are subjected to a controlled temperature program, which typically involves a heating ramp at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

-

Calculation of Heat Capacity:

-

The heat capacity of the sample (Cp) at a given temperature is calculated using the following equation: Cp_sample = (DSC_sample / DSC_std) * (mass_std / mass_sample) * Cp_std where:

-

DSC_sample is the differential heat flow to the sample (after baseline subtraction).

-

DSC_std is the differential heat flow to the standard (sapphire).

-

mass_std is the mass of the standard.

-

mass_sample is the mass of the sample.

-

Cp_std is the known heat capacity of the standard.

-

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in determining the enthalpy of combustion of a liquid sample using bomb calorimetry.

Caption: Workflow for Bomb Calorimetry.

Conclusion

While experimental thermodynamic data for this compound remains elusive in the public domain, this guide provides access to computed properties and outlines the established experimental procedures for their determination. The presented protocols for bomb calorimetry and differential scanning calorimetry serve as a robust framework for researchers seeking to obtain empirical thermodynamic values for this and other halogenated compounds. The scarcity of data for this specific isomer underscores the importance of further experimental investigation to populate thermodynamic databases, which are critical for accurate process modeling and drug development.

References

An In-depth Technical Guide to the Crystal Structure of 1,2-Dichloro-2-Propanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure of derivatives of 1,2-dichloro-2-propanol, a class of halogenated organic compounds with potential significance in synthetic chemistry and drug development. Due to the limited availability of public crystallographic data for this specific class of compounds, this guide focuses on a comprehensive case study of a well-characterized derivative, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol , to illustrate the key structural features and the experimental methodologies employed in their determination.

Introduction to Dichloropropanol Derivatives

Dichloropropanol and its derivatives are functionalized small molecules that serve as versatile building blocks in organic synthesis. The presence of chlorine atoms and a hydroxyl group imparts specific reactivity and stereochemical properties, making them valuable precursors for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-activity relationships, predicting molecular interactions, and designing novel compounds with desired properties. X-ray crystallography remains the gold standard for determining the precise atomic coordinates and packing of molecules in a crystal lattice.

Case Study: Crystal Structure of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol

A notable example for which a complete crystal structure has been determined is 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. The crystallographic data for this compound provides valuable insights into the conformational preferences and intermolecular interactions of this class of molecules.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol.

| Parameter | Value |

| Empirical Formula | C₁₃H₁₇Cl₂FO₃ |

| Formula Weight | 311.17 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 10.5608(3) Å |

| b | 10.8048(3) Å |

| c | 12.8872(4) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1470.52(7) ų |

| Z | 4 |

| Calculated Density | 1.405 g/cm³ |

| Absorption Coefficient (μ) | 4.10 mm⁻¹ |

| Temperature | 100 K |

Molecular and Crystal Structure Insights

The crystal structure of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol reveals an anti conformation of the molecular skeleton, with a C-C-C-C(Ph) torsion angle of approximately -174.97°. In the crystal lattice, molecules are linked by weak O-H···O hydrogen bonds, forming polymeric chains along the b-axis. Specifically, the hydroxyl group of one molecule interacts with an ether oxygen atom of a neighboring molecule. Notably, no significant π-π stacking interactions involving the fluorophenyl rings are observed in the crystal packing. Hirshfeld surface analysis indicates that the most significant contributions to the surface contacts are from H···H, Cl···H, C···H, and F···H interactions.

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystal structure determination of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol.

Synthesis and Crystallization

-

Synthesis of the Precursor : The synthesis begins with the preparation of the precursor ketone, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one.

-

Reduction to the Alcohol : A solution of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one (0.01 mol) in methanol (30 ml) is cooled to 263 K. Sodium borohydride (0.011 mol) is added, and the mixture is stirred for 2 hours at room temperature.

-

Work-up : Distilled water (20 ml) and concentrated hydrochloric acid (1 ml) are added to the reaction mixture. The organic solvent is removed under reduced pressure using a rotary evaporator.

-

Extraction : The resulting aqueous suspension is extracted twice with diethyl ether. The combined organic fractions are dried over anhydrous magnesium sulfate.

-

Crystallization : The solvent is evaporated, and the resulting crude product is recrystallized from chloroform to yield white crystals suitable for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

-

Data Collection : A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (typically 100 K) to minimize thermal vibrations. A micro-focus sealed X-ray tube with Cu Kα radiation is commonly used. Data is collected using ω scans.

-

Data Processing : The collected diffraction data are processed, which includes integration of the reflection intensities and correction for absorption effects (e.g., using a multi-scan method).

-

Structure Solution and Refinement : The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Visualizations

The following diagrams illustrate the experimental workflow and a general representation of the molecular connectivity.

Caption: A generalized workflow for the determination of a crystal structure.